2-Bromo-6-methoxy-4-methylpyridine
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Overview
Description
2-Bromo-6-methoxy-4-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position.
Mechanism of Action
- The primary target of 2-Bromo-6-methoxy-4-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This serine/threonine kinase plays a crucial role in modulating various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
- Inhibition of p38α MAP kinase has been explored as a therapeutic strategy for cytokine-driven diseases (e.g., rheumatoid arthritis, psoriasis) and neurodegenerative conditions (e.g., Parkinson’s disease, Alzheimer’s disease, multiple sclerosis) .
- By inhibiting p38α, it modulates the release of pro-inflammatory cytokines and other cellular responses .
- Downstream effects may involve altered gene expression, cytokine production, and cell survival pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
It is known to act as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases
Cellular Effects
It is known that compounds similar to 2-Bromo-6-methoxy-4-methylpyridine, such as pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, have been shown to modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .
Molecular Mechanism
It is known to act as a reagent in the synthesis of biarylsulfonamide CCR9 inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-methoxy-4-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 6-methoxy-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . Another method involves the reaction of 2-chloro-6-methoxy-4-methylpyridine with a brominating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include pyridine N-oxides.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-Bromo-6-methoxy-4-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as an intermediate in the synthesis of potential drug candidates.
Materials Science: The compound is used in the preparation of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the methoxy group.
2-Bromo-4-methylpyridine: Similar structure but lacks the methoxy group and has the bromine atom at a different position.
2-Bromo-6-methoxypyridine: Similar structure but lacks the methyl group.
Uniqueness
2-Bromo-6-methoxy-4-methylpyridine is unique due to the presence of both a methoxy group and a methyl group on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can provide distinct electronic and steric properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-bromo-6-methoxy-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZKZEISEZUUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256807-52-9 |
Source
|
Record name | 2-Bromo-6-methoxy-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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